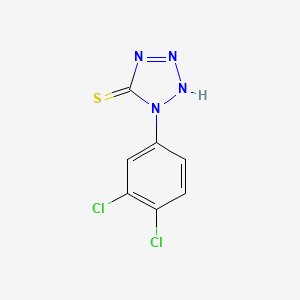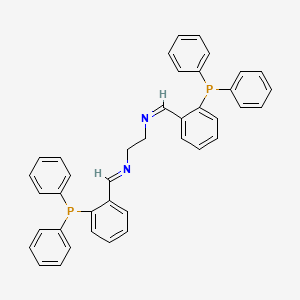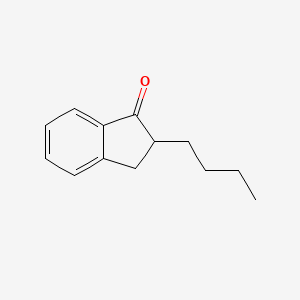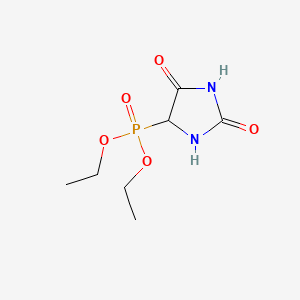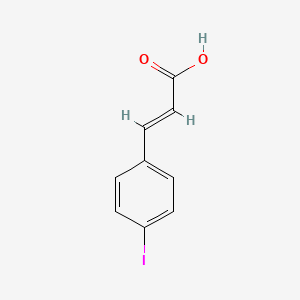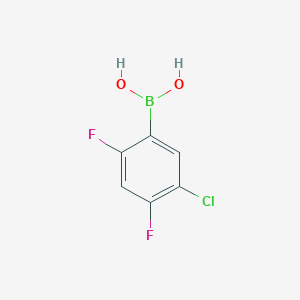
Ácido (5-cloro-2,4-difluorofenil)borónico
Descripción general
Descripción
“(5-Chloro-2,4-difluorophenyl)boronic acid” is an organoboron compound used in organic synthesis and medicinal chemistry. It has a CAS Number of 911645-24-4 and a molecular weight of 192.36 . This compound is a versatile reagent that has been used in a variety of synthetic transformations.
Synthesis Analysis
This compound has been used in Suzuki-Miyaura cross-coupling reactions, Heck-Mizoroki reactions, and Stille reactions. Protodeboronation of pinacol boronic esters has been reported, which is a valuable transformation .Molecular Structure Analysis
The molecular formula of “(5-Chloro-2,4-difluorophenyl)boronic acid” is C6H4BClF2O2 . The InChI key is NEZHJPAWXWRHBO-UHFFFAOYSA-N .Chemical Reactions Analysis
“(5-Chloro-2,4-difluorophenyl)boronic acid” has been used in various synthetic transformations, including Suzuki-Miyaura cross-coupling reactions, Heck-Mizoroki reactions, and Stille reactions. It has also been used as a reagent in the synthesis of enantiomerically pure 3,3’'-bis-arylated BINOL derivatives .Physical And Chemical Properties Analysis
“(5-Chloro-2,4-difluorophenyl)boronic acid” is a solid compound . It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Acoplamiento de Suzuki-Miyaura
“Ácido (5-cloro-2,4-difluorofenil)borónico” se utiliza como reactivo en el acoplamiento de Suzuki-Miyaura . Esta reacción es un tipo de proceso de acoplamiento cruzado catalizado por paladio, que permite la formación de enlaces carbono-carbono mediante la reacción de compuestos organoboro con haluros orgánicos .
Síntesis de compuestos biológicamente activos
Este compuesto se puede utilizar en la síntesis de compuestos biológicamente activos. Por ejemplo, se puede utilizar para preparar intermediarios para la síntesis de potentes agonistas de TGR5 .
Preparación de semiconductores orgánicos
“this compound” se puede utilizar para preparar intermediarios clave para la síntesis de oligofenilos 2,6-difluorados, que son aplicables en semiconductores orgánicos .
Preparación de OLEDs fosforescentes
Este compuesto se puede utilizar en la preparación de OLEDs fosforescentes azul-verdes . Los OLED (diodos orgánicos emisores de luz) son un tipo de diodo emisor de luz (LED) en el que la capa electroluminiscente emisora es una película de compuesto orgánico que emite luz en respuesta a una corriente eléctrica .
Síntesis de antagonistas del receptor de esfingosina fosfato
“this compound” se puede utilizar en la síntesis de antagonistas selectivos del receptor de esfingosina fosfato . Estos antagonistas tienen aplicaciones terapéuticas potenciales en enfermedades autoinmunitarias .
Cierre de grupo final en química de polímeros
Este compuesto se puede utilizar para el cierre de grupo final en química de polímeros . El cierre de grupo final es un proceso utilizado para modificar las propiedades de los polímeros agregando grupos funcionales a los extremos de las cadenas de polímeros .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of (5-Chloro-2,4-difluorophenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
(5-Chloro-2,4-difluorophenyl)boronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by (5-Chloro-2,4-difluorophenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . It is generally environmentally benign and has properties that have been tailored for application under specific Suzuki–Miyaura coupling conditions .
Result of Action
The result of the action of (5-Chloro-2,4-difluorophenyl)boronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant .
Action Environment
The action of (5-Chloro-2,4-difluorophenyl)boronic acid is influenced by environmental factors. The compound should be stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability and efficacy .
Análisis Bioquímico
Biochemical Properties
For instance, they can form reversible covalent bonds with diols, a functional group present in many biomolecules .
Cellular Effects
Boronic acids are known to influence cell function in various ways, such as impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and readily prepared, making them suitable for use in various laboratory applications .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors .
Transport and Distribution
Boronic acids are known to interact with various transporters and binding proteins .
Subcellular Localization
Boronic acids are known to interact with various cellular compartments and organelles .
Propiedades
IUPAC Name |
(5-chloro-2,4-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF2O2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZHJPAWXWRHBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396160 | |
| Record name | (5-Chloro-2,4-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
911645-24-4 | |
| Record name | (5-Chloro-2,4-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




